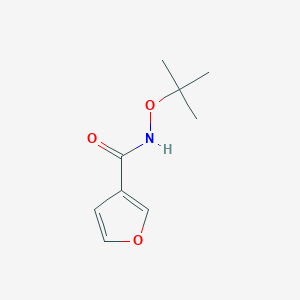

3-(t-Butoxycarbamoyl)furan

Description

Overview of Furan-Containing Heterocycles in Contemporary Organic Synthesis

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. britannica.comnumberanalytics.comyoutube.comnumberanalytics.com This fundamental structure is a versatile building block in organic chemistry, utilized in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com Furan and its derivatives are integral components of numerous natural products and are used in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The aromaticity of furan, arising from the delocalization of six π-electrons, contributes to its stability, although it is generally more reactive than benzene. youtube.comnumberanalytics.com This heightened reactivity makes it a valuable synthon in a variety of chemical transformations. youtube.com

The synthesis of the furan ring can be achieved through several methods, a classic example being the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly valuable for producing substituted furans, which are common structural motifs in many biologically active molecules. wikipedia.org Other synthetic routes include the acid-catalyzed dehydrative cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr reaction, and the distillation of certain carbohydrates like aldopentoses in the presence of acid to form furfural (B47365), a key furan derivative. youtube.comyoutube.com

Furan derivatives serve as precursors to a wide array of other useful chemical entities. For instance, hydrogenation of furan yields tetrahydrofuran (B95107) (THF), a widely used solvent and a key intermediate in the production of polymers like nylon. britannica.com Furthermore, furan compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are considered important platform chemicals for the synthesis of value-added products, including various amines. mdpi.com

Significance of Carbamate (B1207046) Functional Groups in Chemical Methodology and Molecular Design

The carbamate functional group, with its characteristic -NHC(=O)O- linkage, is a crucial structural element in modern organic and medicinal chemistry. acs.orgwikipedia.orgnih.gov Carbamates can be viewed as hybrids of amides and esters, conferring upon them a unique combination of chemical stability and reactivity. nih.gov This stability is partly due to the resonance between the amide and carboxyl moieties. acs.orgnih.gov

In chemical synthesis, carbamates are widely employed as protecting groups for amines. wikipedia.org The tert-butoxycarbonyl (Boc) group is a prominent example, valued for its stability under a range of conditions and its straightforward removal. The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols (Curtius rearrangement), the coupling of amines with carbon dioxide and halides, and the reaction of amines with chloroformates. wikipedia.orgorganic-chemistry.org

From a molecular design perspective, the carbamate group is a key component in many approved drugs and prodrugs. acs.orgnih.gov Its ability to form hydrogen bonds and its conformational preferences make it a valuable surrogate for the peptide bond in medicinal chemistry. acs.org This substitution can enhance a molecule's permeability across cell membranes and improve its metabolic stability. acs.orgnih.gov The carbamate moiety is found in a diverse range of therapeutic agents, including insecticides, and is a fundamental linkage in polyurethane plastics. wikipedia.org

Contextualization of 3-(t-Butoxycarbamoyl)furan within Advanced Furan and Carbamate Research

The compound this compound, which incorporates both a furan ring and a tert-butoxycarbonyl (Boc) protected amine, stands at the intersection of furan and carbamate chemistry. This molecule serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials.

The furan ring at the 3-position provides a scaffold that can be further functionalized through various organic reactions. The Boc-protected amine group at the same position introduces a key functionality that can be deprotected to reveal a primary amine, which can then participate in a wide range of subsequent chemical transformations. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

Research involving furan-carbamate structures often focuses on creating novel compounds with specific biological activities. For instance, carbamate derivatives of furan have been investigated for their potential as inhibitors of various enzymes. acs.org The synthesis of such compounds allows for the systematic exploration of structure-activity relationships, where the furan core provides a rigid framework and the carbamate group can be modified to optimize interactions with biological targets. The strategic placement of the carbamate on the furan ring is crucial for directing the synthesis towards desired products and for influencing the final properties of the target molecules.

Compound Data

Below are tables detailing some of the properties and synthetic methods related to the compounds discussed.

Table 1: Properties of Furan

| Property | Value | Reference |

| Molecular Formula | C4H4O | numberanalytics.com |

| Molecular Weight | 68.07 g/mol | numberanalytics.com |

| Boiling Point | 31.3°C | numberanalytics.com |

| Density | 0.936 g/cm³ | numberanalytics.com |

| Aromaticity | Aromatic | numberanalytics.com |

Table 2: Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Structure |

| tert-Butoxycarbonyl | Boc | (CH3)3CO-C(=O)- |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C15H11O2-C(=O)- |

| Benzyloxycarbonyl | Cbz or Z | C6H5CH2O-C(=O)- |

Table 3: Synthetic Methods for Carbamates

| Reaction Type | Reactants | Products |

| From Isocyanates | Isocyanate + Alcohol | Carbamate |

| From Chloroformates | Chloroformate + Amine | Carbamate + HCl |

| Curtius Rearrangement | Acyl Azide → Isocyanate + Alcohol | Carbamate |

List of Compounds Mentioned

this compound

Furan

Tetrahydrofuran (THF)

Furfural

5-hydroxymethylfurfural (HMF)

tert-Butoxycarbonyl (Boc)

9-Fluorenylmethoxycarbonyl (Fmoc)

Benzyloxycarbonyl (Cbz)

Carbofuran

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

N-[(2-methylpropan-2-yl)oxy]furan-3-carboxamide |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-10-8(11)7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) |

InChI Key |

DVHXYUCPAAVFDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)ONC(=O)C1=COC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 T Butoxycarbamoyl Furan

Reactivity Profile of the Furan (B31954) Moiety in 3-(t-Butoxycarbamoyl)furan

The furan moiety's reactivity is significantly influenced by the electronic properties of its substituents. The t-butoxycarbamoyl group at the C3 position reduces the electron density of the ring, thereby affecting its participation in various transformations.

Diels-Alder Cycloaddition Reactions and Stereoselectivity

The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions. However, its aromatic character results in lower reactivity compared to non-aromatic dienes like cyclopentadiene. rsc.org The outcome of these reactions is a sensitive balance between kinetic and thermodynamic control. tudelft.nl

The presence of an electron-withdrawing substituent, such as the t-butoxycarbamoyl group, on the furan ring decreases its Highest Occupied Molecular Orbital (HOMO) energy. This change generally reduces the reaction rate with typical dienophiles, as the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) increases. rsc.orgresearchgate.net Consequently, this compound is expected to be less reactive in Diels-Alder reactions than unsubstituted furan or furans bearing electron-donating groups. tudelft.nl

Stereoselectivity in Diels-Alder reactions of furans often favors the formation of the endo adduct under kinetic control, but the reversibility of the reaction can lead to the thermodynamically more stable exo adduct upon prolonged reaction times or at elevated temperatures. rsc.org For acceptor-substituted furans, the reaction may only proceed efficiently with highly electron-deficient dienophiles. researchgate.net

Table 1: Predicted Influence of 3-(t-Butoxycarbamoyl) Substituent on Diels-Alder Reactivity

| Feature | Unsubstituted Furan | This compound | Rationale |

| Reaction Rate | Moderate | Slow | The electron-withdrawing nature of the Boc-carbamoyl group deactivates the furan diene. rsc.orgtudelft.nl |

| Stereoselectivity | Mixture of endo/exo | Likely favors exo product | The reversibility of the reaction allows for equilibration to the thermodynamically more stable exo isomer. rsc.org |

| Required Conditions | Mild to moderate | Harsher (e.g., high pressure, Lewis acid catalysis) | Overcoming the lower reactivity requires more forcing conditions. mdpi.com |

Electrophilic Aromatic Substitution Patterns and Regiochemistry

The furan ring is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. chemicalbook.com Substitution occurs preferentially at the α-positions (C2 and C5) because the cationic intermediate, known as a sigma complex or arenium ion, is more effectively stabilized by resonance. chemicalbook.compearson.com Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the ring oxygen, resulting in three significant resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two major resonance contributors. chemicalbook.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Stability of Intermediate | Predicted Major Product | Rationale |

| C2 | High (3 resonance structures) | Yes | Attack at the α-position adjacent to the oxygen atom leads to the most stable cationic intermediate. chemicalbook.compearson.com |

| C4 | Low (2 resonance structures) | No | Attack at the β-position results in a less stable intermediate. |

| C5 | High (3 resonance structures) | Minor | While electronically favorable, this position may be slightly less reactive than C2 in some 3-substituted systems. |

Acid-Mediated Ring-Opening and Polymerization Pathways

Furan and its derivatives are notoriously sensitive to acidic conditions. In the presence of strong Brønsted or Lewis acids, the furan ring can undergo protonation, which disrupts its aromaticity and leads to subsequent reactions. nih.gov The initial protonation typically occurs at the C2 position, forming a reactive cation. This intermediate can be trapped by a nucleophile, such as water or an alcohol, leading to a ring-opening reaction that ultimately yields a 1,4-dicarbonyl compound. nih.gov

This acid sensitivity presents a significant pathway for the decomposition of this compound. Furthermore, the reactive intermediates generated under acidic conditions can readily undergo polymerization, a common outcome for many furanic compounds. It is important to note that the t-butoxycarbamoyl group itself is acid-labile, creating a competing degradation pathway involving the protecting group (see Section 3.2).

Oxidative Transformations of the Furan Nucleus

The furan nucleus is susceptible to oxidation by various reagents, leading to a range of products depending on the specific oxidant and reaction conditions. researchgate.net Catalytic oxidation, for example, using Mn(III)/Co(II) systems, can transform the furan ring into a 1,4-dicarbonyl moiety. researchgate.netnih.gov Oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to dearomatization and the formation of functionalized products through rearrangement. nih.gov The reaction of this compound with singlet oxygen would be expected to form an endoperoxide intermediate, which could then rearrange to yield hydroxylated butenolide derivatives, a transformation characteristic of furan oxidation. nih.gov

Reactivity of the t-Butoxycarbamoyl Functional Group

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, and its reactivity is well-established. Its primary role is to mask the nucleophilicity and basicity of the amine functionality.

The defining characteristic of the Boc group is its lability under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleaves the carbamate (B1207046). The mechanism involves protonation of either the carbonyl oxygen or the carbamate nitrogen, followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900). The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine (or its protonated form).

Conversely, the Boc group is generally stable to a wide range of other conditions, including most bases, nucleophiles, and catalytic hydrogenation, which underscores its utility as a protecting group. acs.org This stability means that chemical modifications can be performed on the furan ring of this compound using basic or reductive conditions without affecting the t-butoxycarbamoyl group.

Selective Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. chem-station.com The cleavage of the Boc group from this compound to yield 3-aminofuran can be achieved through several methods, which can be broadly categorized into acid-catalyzed, catalytic, and catalyst-free approaches.

Acid-catalyzed removal is a common method for Boc deprotection. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to afford the free amine.

Strong acids such as trifluoroacetic acid (TFA) are traditionally used for this purpose. However, milder acidic conditions have been developed to enhance selectivity, especially in the presence of other acid-sensitive functional groups. nih.govorganic-chemistry.org Aqueous phosphoric acid (85 wt%) has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.org This method offers good selectivity and is compatible with various other protecting groups. nih.govorganic-chemistry.org

Table 1: Representative Acid-Catalyzed Deprotection Conditions for Boc-Protected Amines

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | nih.gov |

| Aqueous Phosphoric Acid (85%) | Toluene | 50 - 60 | 3 - 14 hours | nih.govorganic-chemistry.org |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 hours | nih.gov |

Note: The conditions presented are general for Boc-protected amines and are expected to be applicable to this compound, although specific optimization may be required.

Catalytic methods for Boc deprotection offer advantages such as milder reaction conditions, higher selectivity, and often the use of reusable and more environmentally friendly catalysts.

Montmorillonite K-10: This acidic clay has been effectively used as a heterogeneous catalyst for the deprotection of N-Boc groups. nih.govresearchgate.net The reactions are often carried out under solvent-free conditions at room temperature, providing excellent yields of the corresponding amines. researchgate.net The catalytic efficiency of Montmorillonite K-10 is attributed to its Brønsted and Lewis acidic sites. researchgate.netmdpi.comnih.gov This method is considered a green alternative to traditional acid-catalyzed procedures. mdpi.comnih.gov

Metal Salts: Various Lewis acidic metal salts have been employed to catalyze the cleavage of the Boc group. These catalysts activate the carbamate group towards cleavage under milder conditions than strong Brønsted acids. Examples of effective metal salts include:

Ytterbium triflate (Yb(OTf)₃): This catalyst has been used for the selective deprotection of tert-butyl esters and can be applied to Boc-protected amines.

Zinc bromide (ZnBr₂): ZnBr₂ in dichloromethane has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups, a principle that can be extended to Boc deprotection. researchgate.net

Table 2: Examples of Catalytic Deprotection Methods for Boc-Protected Amines

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reference |

| Montmorillonite K-10 | Solvent-free | Room Temperature | 5 min - 2 hours | researchgate.net |

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45 - 50 | ~6 hours | |

| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Varies | researchgate.net |

Note: These conditions are based on studies with various N-Boc compounds and serve as a general guideline for the deprotection of this compound.

In line with the principles of green chemistry, catalyst-free methods for Boc deprotection have been developed, often utilizing environmentally benign solvents like water. semanticscholar.orgmcours.netresearchgate.net Heating N-Boc protected amines in water at reflux temperatures has been shown to effectively remove the Boc group in excellent yields without the need for any additional reagents. semanticscholar.orgmcours.netresearchgate.net This method is particularly attractive due to its simplicity, low cost, and minimal environmental impact. semanticscholar.orgmcours.netresearchgate.net The mechanism is believed to involve water acting as a weak acid to facilitate the cleavage of the Boc group at elevated temperatures. researchgate.net

Chemoselective Transformations of the Carbamate Linkage

The carbamate functionality in this compound possesses a unique reactivity profile that can be exploited for chemoselective transformations. The carbamate group can be considered a hybrid of an amide and an ester, influencing the reactivity of the adjacent furan ring and the N-H bond. nih.gov

While the primary reaction of the Boc-carbamate is its cleavage to the amine, other transformations can be envisioned depending on the reaction conditions. The nitrogen of the carbamate is generally less nucleophilic than a free amine due to the electron-withdrawing nature of the carbonyl group. However, under specific conditions, reactions at the nitrogen or carbonyl carbon can occur. For instance, reactions involving the deprotonation of the N-H bond followed by alkylation or acylation could be possible, although this would compete with reactions on the furan ring itself.

The furan ring is susceptible to electrophilic attack, and the carbamate group, being an ortho, para-director (though deactivating), would influence the regioselectivity of such reactions. However, the primary focus of reactivity studies on Boc-protected amines is typically the deprotection step. More complex transformations that selectively target the carbamate linkage without its complete removal are less common but could be a subject for further research. The inherent sensitivity of the furan ring to both acidic and basic conditions must be considered in any attempted transformation. nih.gov

Chemically Induced Phenomena and Energy Transfer Processes

Chemiluminescence Mechanisms in Related Carbamate-Substituted Furan Derivatives

Studies on carbamate pesticides have shown that these molecules can be detected using photoinduced chemiluminescence (PICL). nih.govscispace.com In a typical PICL method, the carbamate compound is irradiated with UV light in the presence of a sensitizer. nih.govscispace.com The resulting photoproducts then react with an oxidizing agent, such as acidic Ce(IV), to produce an excited state species that emits light upon relaxation to the ground state. nih.govscispace.com The mechanism often involves the generation of radical intermediates and subsequent oxidation pathways that lead to the formation of the light-emitting species. nih.govdtic.mil

Advanced Applications in Organic Synthesis and Chemical Biology

3-(t-Butoxycarbamoyl)furan as a Versatile Synthetic Intermediate

In synthetic organic chemistry, the strategic use of intermediates that offer both a foundational scaffold and latent reactivity is paramount. This compound serves as an exemplary synthetic intermediate, providing chemists with a stable, yet easily modifiable, building block for advanced molecular engineering.

The synthesis of highly functionalized furans is a significant area of interest due to their prevalence in biologically active molecules and materials science. mdpi.com Various methods have been developed for the synthesis of furan (B31954) derivatives, including multicomponent reactions and metal-catalyzed cyclizations. researchgate.nettubitak.gov.trorganic-chemistry.org

This compound acts as a key starting material for introducing further complexity onto the furan ring. The furan core can undergo reactions such as electrophilic substitution, allowing for the installation of additional functional groups. numberanalytics.com Moreover, the carbamate (B1207046) moiety itself can be used to direct metallation or other reactions to specific positions on the ring, providing regiocontrol in subsequent transformations. The synthesis of polysubstituted furans often relies on the careful orchestration of such reactions, starting from a pre-functionalized core like a furan carbamate. mdpi.comnih.gov

Table 1: Selected Modern Synthetic Routes to Functionalized Furans

| Method | Description | Catalysts/Reagents | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Cross-coupling of 1,3-dicarbonyl compounds with alkenyl bromides to form the furan ring. mdpi.com | PdCl₂(CH₃CN)₂, CuCl₂, K₂CO₃ | mdpi.com |

| Multi-Component Reaction | One-pot synthesis from arylglyoxals, acetylacetone, and phenols under catalyst-free conditions. tubitak.gov.tr | Triethylamine | tubitak.gov.tr |

| Gold-Catalyzed Cyclization | Hydroamination or hydration of 1,3-diynes to produce 2,5-disubstituted furans. organic-chemistry.org | Au(I) complexes | organic-chemistry.org |

These methods highlight the diverse strategies available for furan synthesis, into which a pre-existing building block like this compound can be integrated to achieve complex target molecules.

The furan ring is not only a target structure but also a versatile precursor for constructing other complex heterocyclic systems. numberanalytics.com Its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction (where furan can act as the diene), allows for its conversion into more elaborate scaffolds. This reactivity makes furan derivatives essential intermediates in the synthesis of a wide array of polycyclic and fused heterocyclic compounds. numberanalytics.comfrontiersin.org

Starting with this compound allows for the synthesis of these complex frameworks while carrying along a protected amine functionality, which can be revealed at a later stage for further derivatization. This strategy is crucial in the total synthesis of natural products and the development of novel pharmaceutical agents where multiple heterocyclic cores are present. researchgate.net

In the synthesis of complex molecules with multiple functional groups, such as peptides or oligosaccharides, the use of protecting groups is essential. masterorganicchemistry.com Orthogonal protection is a sophisticated strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. wikipedia.org

The tert-butoxycarbonyl (Boc) group on this compound is a cornerstone of this strategy. masterorganicchemistry.com The Boc group is characteristically acid-labile, meaning it can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgorganic-chemistry.org This property contrasts sharply with the cleavage conditions for other common amine protecting groups, enabling orthogonality.

Table 2: Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Condition | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | masterorganicchemistry.comwikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | masterorganicchemistry.comwikipedia.org |

The ability to selectively deprotect the furan-3-amine (B1602759) group by acid treatment, while leaving, for example, an Fmoc-protected amine elsewhere in the molecule untouched, is a powerful tool. masterorganicchemistry.com This allows for precise, stepwise modifications at different sites within a molecule, a requirement for building intricate molecular architectures. researchgate.net

Role of Furan Carbamates as Prodrug Design Elements

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.gov The carbamate functional group is a key structural motif frequently employed in prodrug design to improve properties such as stability, solubility, and bioavailability, or to reduce toxicity. nih.govacs.org

Research has demonstrated the effectiveness of furan carbamates as prodrugs for amidine-containing compounds. In one notable study, various carbamate derivatives of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated for their activity against Pneumocystis carinii pneumonia. nih.govacs.org The parent drug, a bis-amidine, showed significant acute toxicity. acs.org By converting the amidine groups into carbamates, researchers created prodrugs that were less toxic and exhibited improved oral activity. nih.govacs.org

The in vivo results showed that several of the carbamate prodrugs were more active than the parent drug upon oral administration. acs.org Specifically, the 4-fluorophenyl and 4-methoxyphenyl (B3050149) carbamate derivatives demonstrated the best anti-PCP activity. nih.govacs.org This work underscores the utility of the carbamate moiety attached to a furan scaffold in masking a toxic functional group and enhancing the therapeutic profile of a drug. nih.gov

Table 3: Activity of Selected Carbamate Prodrugs of 2,5-bis(4-amidinophenyl)furan

| Prodrug (Carbamate Type) | Parent Compound | Key Finding | Reference |

|---|---|---|---|

| 4-Fluorophenoxycarbonyl | 2,5-bis(4-amidinophenyl)furan | Best anti-PCP activity via IV and oral administration. | nih.govacs.org |

| 4-Methoxyphenoxycarbonyl | 2,5-bis(4-amidinophenyl)furan | Best anti-PCP activity via IV and oral administration. | nih.govacs.org |

| Methoxycarbonyl | 2,5-bis(4-amidinophenyl)furan | More active than parent drug on oral administration. | acs.org |

Application in the Development of Cleavable Linkers and Tags

Cleavable linkers are molecular bridges used to connect two or more different molecules (e.g., a drug and an antibody) that can be selectively broken under specific physiological or chemical conditions. researchgate.net This technology is central to applications like antibody-drug conjugates (ADCs), where a potent cytotoxic drug is targeted to cancer cells, and tagged probes for protein purification. nih.govmdpi.com

Carbamates are frequently incorporated into cleavable linker designs. researchgate.netmdpi.com For instance, the widely used Val-Cit-PABC linker in ADCs contains a p-aminobenzyl carbamate unit that is designed to be cleaved by lysosomal enzymes like cathepsin B inside a target cell. nih.gov This enzymatic cleavage initiates a self-immolative cascade that releases the active drug.

A molecule like this compound could serve as a component in such a linker system. The carbamate linkage provides a site for controlled cleavage, while the furan ring can act as a stable spacer or be further functionalized to modulate the linker's properties, such as hydrophilicity or steric bulk. The development of novel linkers is a dynamic area of research, with a focus on improving plasma stability while ensuring efficient cleavage within the target environment. nih.gov The versatility of furan chemistry allows for the tuning of these properties, making furan carbamates attractive candidates for the design of next-generation cleavable linkers and tags. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 3-(t-Butoxycarbamoyl)furan

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of furan (B31954) derivatives. mdpi.comscirp.org These methods provide a detailed picture of the molecule's intrinsic properties.

The geometry of this compound is defined by the planar, aromatic furan ring connected to the bulky t-butoxycarbamoyl substituent. Geometry optimization calculations using DFT methods, such as B3LYP with a 6-31G(d) basis set or higher, would be employed to find the lowest energy structure. scirp.orgkoyauniversity.org

The furan ring itself is nearly planar, a consequence of its aromatic character. wikipedia.orgsemanticscholar.org However, the attachment of the substituent at the C3 position can induce minor deviations in bond lengths and angles compared to unsubstituted furan. The C2-C3 and C3-C4 bonds are expected to be slightly elongated due to the electronic influence of the carbamoyl (B1232498) group.

Conformational analysis is crucial for the t-butoxycarbamoyl side chain. Rotation around the C3-N and N-C(O) bonds would lead to different conformers. The most stable conformer would likely seek to minimize steric hindrance between the bulky t-butyl group and the furan ring while maximizing electronic conjugation between the carbamoyl group's lone pair on the nitrogen and the furan pi-system. Ab initio molecular dynamics simulations could further reveal the dynamics of the furan ring puckering and the influence of temperature on its conformational landscape. semanticscholar.org

Table 1: Predicted Geometrical Parameters for the Furan Ring in this compound (Illustrative) Based on typical values for substituted furans from computational studies. researchgate.net

| Parameter | Predicted Value |

| C2-O1 Bond Length | ~1.37 Å |

| C5-O1 Bond Length | ~1.37 Å |

| C2-C3 Bond Length | ~1.36 Å |

| C3-C4 Bond Length | ~1.44 Å |

| C4-C5 Bond Length | ~1.35 Å |

| C5-O1-C2 Angle | ~106.5° |

| O1-C2-C3 Angle | ~110.5° |

| C2-C3-C4 Angle | ~106.0° |

The electronic properties of this compound are dictated by the interplay between the electron-rich furan ring and the electron-withdrawing substituent. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding reactivity. nih.gov

For furan derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* orbital. The t-butoxycarbamoyl group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan. This lowering of the LUMO energy, in particular, enhances the molecule's ability to act as an electron acceptor in reactions. rsc.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Analysis of the charge distribution, often through Mulliken or Natural Population Analysis (NPA), would reveal the polarization of the molecule. The oxygen atom of the furan ring would carry a significant negative charge, while the carbon atoms, particularly C2 and C5, would be influenced by the electron-withdrawing effect of the substituent, affecting their susceptibility to nucleophilic or electrophilic attack. scielo.org.mx

Table 2: Predicted Conceptual DFT Descriptors (Illustrative) Based on general principles for electron-withdrawing substituted furans. mdpi.comdigitaloceanspaces.com

| Descriptor | Definition | Predicted Trend for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Lower than unsubstituted furan |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Lower than unsubstituted furan |

| Energy Gap (ΔE) | ELUMO - EHOMO | Potentially reduced, indicating increased reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | More negative, indicating higher electrophilicity |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Lower, indicating higher reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Higher than unsubstituted furan |

To predict regioselectivity, computational chemists employ reactivity descriptors derived from DFT. Fukui functions (f(r)) identify the sites within a molecule that are most susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), or radical attack (f0(r)). For this compound, the analysis would likely show that the C2 and C5 positions are the most electrophilic sites, making them prone to attack by nucleophiles. This is a common feature in furans bearing electron-withdrawing groups. conicet.gov.ar

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and attract nucleophiles. The MEP of this compound would show a negative potential around the furan oxygen and the carbonyl oxygen of the substituent, while the regions near the furan ring carbons and the amide proton would be more positive. scielo.org.mx

Mechanistic Elucidation of Reactions Involving this compound

Theoretical studies are invaluable for mapping the reaction pathways, identifying transition states, and calculating activation barriers, thereby elucidating reaction mechanisms. nih.gov

Furan and its derivatives are well-known to participate in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comresearchgate.net The electronic nature of the substituent on the furan ring determines its role. While electron-rich furans act as dienes, the electron-withdrawing t-butoxycarbamoyl group deactivates the furan ring for normal-electron-demand Diels-Alder reactions. rsc.org Conversely, it activates the furan to act as a dienophile. conicet.gov.ar

Transition state (TS) analysis for a potential Diels-Alder reaction would involve locating the TS geometry and calculating its energy (the activation barrier). Calculations would likely show a highly asynchronous transition state, where the bonds to the more electrophilic carbon (C2 or C5) form in advance of the other bond. nih.gov Theoretical studies on related systems have shown that such reactions can be stereospecific, and computational analysis can predict whether the endo or exo product is favored kinetically and thermodynamically. koyauniversity.org

For electrophilic substitution reactions, which are generally disfavored due to the deactivating substituent, computational modeling could explore alternative pathways, such as addition-elimination mechanisms.

Computational chemistry allows for the calculation of thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, products, and transition states. nih.govnih.gov These parameters determine the feasibility and spontaneity of a reaction.

Kinetic models can be developed based on the calculated activation barriers. nih.gov Furthermore, theoretical studies can explore the transformation of the carbamate (B1207046) group itself, such as hydrolysis or thermal decomposition, providing a comprehensive understanding of the molecule's stability and reactivity under various conditions.

Theoretical Investigations of Substituent Effects on Furan Reactivity and Carbamate Stability

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into how the electronic nature of a molecule influences its reactivity and stability. In the context of this compound, theoretical studies can predict how attaching different substituent groups to the furan ring would modulate the reactivity of the ring itself and the stability of the Boc-carbamate moiety.

The reactivity of the furan ring, particularly in cycloaddition reactions, is highly dependent on its electronic properties. rsc.org The introduction of substituents can either increase or decrease the electron density of the furan ring, thereby altering its behavior as a diene in Diels-Alder reactions. rsc.orgrsc.org Generally, electron-donating groups (EDGs) increase the energy of the Highest Occupied Molecular Orbital (HOMO), which typically enhances reactivity in normal-electron-demand Diels-Alder reactions. researchgate.net Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy, making the furan less reactive as a diene. rsc.orgrsc.org DFT calculations can quantify these effects by computing activation energy barriers for model reactions. For instance, a furan ring with a strong electron-donating substituent like dimethylamine (B145610) (-NMe₂) would be expected to have a lower activation barrier for cycloaddition compared to an unsubstituted furan, while a furan with a strong electron-withdrawing group like nitro (-NO₂) would have a significantly higher activation barrier. rsc.org

Beyond the reactivity of the furan ring, substituents also exert a considerable electronic influence on the stability of the attached carbamate group. The stability of a carbamate is linked to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.gov This resonance is influenced by the electronic properties of the group attached to the nitrogen. When an electron-withdrawing group is attached to the furan ring, it pulls electron density away from the nitrogen atom of the carbamate. This increased electron-withdrawing ability of the substituted furan ring reduces the delocalization of the nitrogen's lone pair onto the carbonyl group, leading to a C-N bond with more single-bond character. nih.gov A consequence of this is a longer C-N bond and a lower rotational barrier around it. nih.govacs.org Computational studies have shown that for N-arylcarbamates, the barrier to C-N rotation is significantly lower than for N-alkylcarbamates, and this barrier can be further reduced by introducing strong EWGs on the aryl ring. nih.govnd.edu

The following table summarizes the predicted effects of representative electron-donating and electron-withdrawing substituents on key theoretical parameters of a model furan carbamate system, based on general principles established in computational studies.

| Substituent (R) on Furan Ring | Substituent Type | Predicted Effect on Furan Ring Reactivity (Diene) | Predicted Effect on Carbamate C-N Bond Character | Predicted C-N Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| -N(CH₃)₂ | Strong EDG | Increased reactivity | More double-bond character | Higher |

| -H | Neutral | Baseline reactivity | Baseline | ~12.5 nih.gov |

| -CN | Strong EWG | Decreased reactivity | More single-bond character | Lower |

| -NO₂ | Strong EWG | Significantly decreased reactivity | Significantly more single-bond character | Significantly Lower (<9) nih.gov |

Computational Modeling of Selective Boc Deprotection Mechanisms

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. While typically achieved with strong acids, thermal deprotection offers an alternative pathway that avoids harsh reagents. Computational modeling has been instrumental in elucidating the mechanism of this process, particularly for N-Boc protected amines. researchgate.netacs.org

Studies combining computational modeling, kinetic analysis, and experimental results have supported a mechanism for thermal N-Boc deprotection that proceeds without a catalyst. researchgate.netacs.org The proposed mechanism involves an initial, slow, and concerted step where a proton is transferred, leading to the release of isobutylene (B52900) and the formation of a carbamic acid intermediate. This is followed by a rapid decarboxylation of the unstable carbamic acid to yield the free amine and carbon dioxide. researchgate.netacsgcipr.org

Computational models, often using DFT, can map the potential energy surface of this reaction, identifying the transition state (TS) for the rate-limiting step. A strong correlation has been found between the calculated activation energy and the electrophilicity of the N-Boc carbonyl group. researchgate.netacs.org Amines that are less basic, such as aryl amines, render the attached Boc group more susceptible to thermal cleavage compared to more basic alkyl amines. This is because the electron-withdrawing nature of the aryl group increases the electrophilicity of the carbamate's carbonyl carbon, facilitating the fragmentation. acs.org

This selectivity allows for the differential deprotection of Boc groups within the same molecule based on their electronic environment. For example, an N-Boc group on an aromatic nitrogen can be removed thermally under conditions where an N-Boc group on an aliphatic nitrogen remains intact. researchgate.netgoogle.com Computational studies can predict the temperatures and reaction times required for such selective deprotections by calculating the respective activation barriers. acs.org Solvents can also play a role, with polar solvents like methanol (B129727) or trifluoroethanol often facilitating the reaction more effectively than nonpolar solvents like toluene, a phenomenon that can also be modeled computationally. acs.org

The table below presents representative computational data from studies on the thermal deprotection of various N-Boc amines, which serves as a model for understanding the deprotection of this compound.

| N-Boc Protected Amine | Amine Type | Relative Reactivity | Typical Thermal Deprotection Conditions | Computational Insight |

|---|---|---|---|---|

| N-Boc Aniline | Aryl | High | ~150-200°C, TFE or MeOH acs.org | Lower activation energy due to higher electrophilicity of carbonyl carbon. researchgate.netacs.org |

| N-Boc Imidazole | Heteroaryl | Very High | ~120-150°C, TFE or MeOH acs.org | Highly activated system, very low activation barrier. acs.org |

| N-Boc Phenethylamine | Alkyl | Low | >240°C, prolonged time acs.org | Higher activation energy due to lower electrophilicity of carbonyl carbon. acs.org |

| N-Boc Di-n-butylamine | Alkyl (Secondary) | Very Low | High temperatures (>200°C) required acsgcipr.org | Steric hindrance and electronic effects lead to a high activation barrier. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(t-Butoxycarbamoyl)furan and related furan-3-carboxamides is geared towards greener and more efficient processes. Current research highlights a shift away from traditional, often harsh, synthetic conditions towards innovative catalytic systems and the use of renewable resources.

One promising direction is the use of unprotected carbohydrates as starting materials. A novel, one-pot method has been developed for the synthesis of polyhydroxyalkyl 2-amino-3-furanocarboxamides from carbohydrates and malonamide (B141969) nitrile in basic aqueous media. rsc.org This process operates under environmentally benign conditions and demonstrates high chemo-, regio-, and stereoselectivity, offering a sustainable pathway to functionalized furan (B31954) amides. rsc.org

Catalysis is at the forefront of modern synthetic innovation. Gold-catalyzed dehydrative cyclizations of readily available, heteroatom-substituted propargylic alcohols provide an efficient route to various substituted furans and pyrroles at room temperature. dntb.gov.uaorganic-chemistry.org Similarly, palladium-catalyzed tandem reactions, such as nucleopalladation combined with isocyanate insertion, have been shown to produce substituted furan-3-carboxamides from 3-alkyne-1,2-diols. acs.org The development of sustainable catalytic systems, including those based on ionic liquids, zeolites, and polyoxometalates, is also a key area of research for upgrading biomass-derived molecules into valuable furan derivatives. frontiersin.orgmdpi.com

The table below summarizes some emerging sustainable synthetic approaches relevant to furan-3-carboxamide (B1318973) synthesis.

| Synthetic Strategy | Key Features | Starting Materials | Catalyst/Reagent | Reference |

| Cascade Reaction | Green, aqueous media, one-pot, high yield (84–98%) | Unprotected carbohydrates, malonamide nitrile | Triethylamine (Et3N) | rsc.org |

| Tandem Cyclization | Novel amide bond construction | 3-Alkyne-1,2-diols, isocyanates | Palladium catalyst | acs.org |

| Dehydrative Cyclization | Mild conditions (room temp), low catalyst loading | 3-Yne-1,2-diols, N-Boc-1-amino-3-yn-2-ols | Copper(I) chloride or Gold catalysts | dntb.gov.ua |

| Biomass Valorization | Use of renewable feedstock | Carbohydrates, furfural (B47365) | Zeolites, ionic liquids, polyoxometalates | frontiersin.org |

Exploration of Undiscovered Reactivity Profiles and Transformations

Beyond its synthesis, the exploration of novel reactivity for this compound is crucial for expanding its utility. The N-Boc group, often seen merely as a protecting group, can act as a powerful directing group in chemical transformations. Research has shown that the N-Boc protected 3-aminofuran can undergo regioselective ortho-lithiation at the C-2 position. researchgate.net This directed metalation opens up a pathway to a variety of 2,3-disubstituted furans by quenching the lithiated intermediate with different electrophiles, creating synthetically useful halogenated intermediates for subsequent cross-coupling reactions. researchgate.net

Furthermore, the amide bond within the furan-3-carboxamide structure can exhibit restricted rotation (atropisomerism), especially in sterically hindered molecules. reactionbiology.com This phenomenon, observable through advanced NMR techniques, suggests that derivatives of this compound could be designed as chiral ligands or molecules with unique conformational properties. reactionbiology.com The development of transamidation protocols, where the amide group is exchanged, also represents a growing area of interest. Methods using di-tert-butyl dicarbonate (B1257347) (Boc₂O) allow for the conversion of stable amides into other desired amides under mild, catalyst-free conditions, expanding the synthetic toolbox for modifying the carboxamide moiety. mdpi.com

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and continuous flow chemistry is set to revolutionize the production of fine chemicals, including furan derivatives. Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. mdpi.com

Recent studies have demonstrated the successful application of continuous-flow systems for the synthesis of various furans. For instance, a transition-metal-free, multistep continuous-flow procedure for 2,5-diaryl furans resulted in good yields and was successfully scaled up. acs.org This approach significantly improved yields for certain substrates compared to sequential batch processing. acs.org Another study detailed a Ru(0)-catalyzed C3-alkylation of furfural derivatives in a continuous flow system, showcasing the potential for direct functionalization from biomass-derived platform molecules. nih.gov The use of flow reactors has also been explored for the conversion of sugars into furan derivatives, often employing solid-supported catalysts or specialized solvents. google.com

As these technologies mature, it is anticipated that the multi-step synthesis of complex molecules like this compound and its subsequent derivatization could be fully automated, enabling high-throughput screening of new compounds for applications in medicine and materials science. beilstein-journals.org

| Flow Chemistry Application | Key Advantage | Furan Derivative Type | Reference |

| Multi-step Synthesis | Scalability, improved yields | 2,5-Diaryl furans | acs.org |

| C-H Functionalization | Direct functionalization of platform molecules | C3-Alkylated furfurals | nih.gov |

| Biomass Conversion | Efficient production from renewable sources | 5-Hydroxymethylfurfural (B1680220) (HMF) | google.com |

Expansion of Applications in Materials Science and Chemical Biology

The furan-3-carboxamide scaffold is a privileged structure in medicinal chemistry and is finding new roles in materials science. The future will likely see an expansion of applications for derivatives of this compound in these fields.

In chemical biology , furan-3-carboxamides are being investigated as potent therapeutic agents. For example, complex anthra[2,3-b]furan-3-carboxamides, which share the core amide structure, have been optimized as antitumor agents that function by binding to DNA and inhibiting topoisomerases. reactionbiology.comnih.gov The broader class of furan carboxamides is known to possess potential anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point for drug discovery. ontosight.ainih.gov The Boc-protected amine of this compound serves as a convenient handle for introducing diverse functionalities to tune these biological activities.

In materials science , furan-containing π-conjugated oligomers are being developed for organic optoelectronic devices. acs.org These materials are used as semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific arrangement of furan and other heterocyclic units within the oligomer chain dictates the material's electronic and photophysical properties, such as quantum yield and optical band gap. acs.orgacs.org The ability to functionalize the furan ring, as enabled by intermediates like this compound, is key to fine-tuning these properties for next-generation electronic devices.

Advanced Spectroscopic Characterization (General Methodologies for New Compounds)

As novel furan derivatives are synthesized, advanced spectroscopic methods are essential for their unambiguous characterization. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy remain fundamental, more sophisticated methods are being employed to probe subtle structural and dynamic features. nih.govnih.gov

Variable-temperature (VT) NMR spectroscopy has proven invaluable for studying dynamic processes such as the interconversion of rotamers or E/Z isomers in sterically hindered furan-3-carboxamides. reactionbiology.com By observing the coalescence of NMR signals at different temperatures, researchers can gain insight into rotational barriers and conformational preferences. reactionbiology.com

For complex structures, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable. Furthermore, the use of isotopic labeling, such as deuteration, coupled with NMR analysis, can aid in signal assignment and provide detailed structural information, including the measurement of isotope shifts. mdpi.com In the case of fluorinated furan derivatives, ¹⁹F NMR and the observation of C-F coupling constants in ¹³C NMR spectra are critical for characterization. nih.gov The combination of vibrational spectroscopy (Raman and IR) with quantum chemical calculations, such as Density Functional Theory (DFT), allows for a deeper understanding of the vibrational modes and molecular geometry of new furan compounds. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(t-Butoxycarbamoyl)furan, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be approached via furan ring functionalization. A plausible route involves introducing the t-butoxycarbamoyl group at the 3-position through nucleophilic substitution or coupling reactions. For example, furan recyclization strategies (e.g., ring-opening/closure cascades) have been used to install substituents on furans . Key factors include:

- Catalysis : Use of palladium or copper catalysts for coupling reactions to attach the carbamoyl group.

- Protecting Groups : The t-butoxy group’s steric bulk may require optimized deprotection conditions to avoid side reactions.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–100°C enhance reactivity while minimizing decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions. For instance, the t-butoxy group’s singlet at ~1.3 ppm (H) and quaternary carbon at ~28 ppm (C) help distinguish it from other substituents .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns. The molecular ion peak ([M]) and characteristic fragments (e.g., m/z 57 for t-butoxy) aid identification .

- IR Spectroscopy : The carbonyl stretch (C=O) of the carbamoyl group appears at ~1680–1720 cm, resolving ambiguities in functional group assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for furan derivatives, such as unexpected dimerization products?

- Methodological Answer : Dimerization pathways in furans are highly sensitive to substituent electronic effects. For example, α-methyl groups on furans can favor [4+4] cycloaddition over [4+2] Diels-Alder reactions . To address contradictions:

- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediate species.

- Computational Modeling : Density Functional Theory (DFT) calculations predict preferred transition states, clarifying steric/electronic influences .

- Isotopic Labeling : Use C-labeled reactants to trace bond formation pathways and validate mechanisms .

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design revealed that lowering reaction temperature from 100°C to 80°C reduced dimerization by 40% in similar furan systems .

- By-Product Analysis : Use LC-MS to identify impurities. Adjust protecting group strategies (e.g., switching from acetyl to t-Boc) to block reactive sites .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, suppressing side reactions like oxidation or hydrolysis .

Q. How do steric and electronic effects of the t-butoxycarbamoyl group influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Steric Effects : The bulky t-butoxy group hinders approach of dienophiles, reducing Diels-Alder reactivity at the 2,5-positions. This can be mitigated by using high-pressure conditions to force orbital overlap .

- Electronic Effects : The electron-withdrawing carbamoyl group deactivates the furan ring, slowing electrophilic substitution. Activate the ring via Lewis acids (e.g., BF·OEt) or microwave-assisted heating to enhance reactivity .

- Substituent Mapping : X-ray crystallography or NOE NMR experiments reveal spatial arrangements, guiding rational design of derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.